N'~1~,N'~10~-bis{(E)-[2-(prop-2-yn-1-yloxy)phenyl]methylidene}decanedihydrazide
Description
N’1,N’10-BIS[(E)-[2-(PROP-2-YN-1-YLOXY)PHENYL]METHYLIDENE]DECANEDIHYDRAZIDE is a complex organic compound characterized by its unique structure, which includes two prop-2-yn-1-yloxyphenyl groups attached to a decanedihydrazide backbone
Properties
Molecular Formula |
C30H34N4O4 |
|---|---|
Molecular Weight |
514.6 g/mol |
IUPAC Name |
N,N'-bis[(E)-(2-prop-2-ynoxyphenyl)methylideneamino]decanediamide |
InChI |
InChI=1S/C30H34N4O4/c1-3-21-37-27-17-13-11-15-25(27)23-31-33-29(35)19-9-7-5-6-8-10-20-30(36)34-32-24-26-16-12-14-18-28(26)38-22-4-2/h1-2,11-18,23-24H,5-10,19-22H2,(H,33,35)(H,34,36)/b31-23+,32-24+ |
InChI Key |
LHXAAVMBRIIZHW-QBRCKEFASA-N |
Isomeric SMILES |
C#CCOC1=CC=CC=C1/C=N/NC(=O)CCCCCCCCC(=O)N/N=C/C2=CC=CC=C2OCC#C |
Canonical SMILES |
C#CCOC1=CC=CC=C1C=NNC(=O)CCCCCCCCC(=O)NN=CC2=CC=CC=C2OCC#C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’1,N’10-BIS[(E)-[2-(PROP-2-YN-1-YLOXY)PHENYL]METHYLIDENE]DECANEDIHYDRAZIDE typically involves the following steps:
Formation of the Prop-2-yn-1-yloxyphenyl Intermediate: This step involves the reaction of prop-2-yn-1-ol with a suitable phenyl derivative under basic conditions to form the prop-2-yn-1-yloxyphenyl intermediate.
Condensation Reaction: The intermediate is then reacted with decanedihydrazide in the presence of a suitable catalyst to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization for yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography may be employed to ensure high-quality production.
Chemical Reactions Analysis
Types of Reactions
N’1,N’10-BIS[(E)-[2-(PROP-2-YN-1-YLOXY)PHENYL]METHYLIDENE]DECANEDIHYDRAZIDE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents to form corresponding oxidized products.
Substitution: The compound can undergo substitution reactions, particularly at the phenyl rings, using electrophilic or nucleophilic reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Halogenating agents or nucleophiles in the presence of catalysts.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
N’1,N’10-BIS[(E)-[2-(PROP-2-YN-1-YLOXY)PHENYL]METHYLIDENE]DECANEDIHYDRAZIDE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug delivery systems.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism by which N’1,N’10-BIS[(E)-[2-(PROP-2-YN-1-YLOXY)PHENYL]METHYLIDENE]DECANEDIHYDRAZIDE exerts its effects involves interactions with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes or receptors, leading to modulation of their activity.
Pathways Involved: It may influence signaling pathways related to cell growth, apoptosis, or immune response.
Comparison with Similar Compounds
Similar Compounds
- 2-(Prop-2-yn-1-yloxy)naphthalene
- 2-iodo-N-(prop-2-yn-1-yl)acetamide
Uniqueness
N’1,N’10-BIS[(E)-[2-(PROP-2-YN-1-YLOXY)PHENYL]METHYLIDENE]DECANEDIHYDRAZIDE is unique due to its specific structural features, which confer distinct chemical and biological properties
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
